molecular formula C11H11NO3 B14055871 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 1016-31-5

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B14055871
CAS No.: 1016-31-5
M. Wt: 205.21 g/mol
InChI Key: XBFXNORSBOKBTO-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the condensation of benzylamine with glyoxylic acid, followed by cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,3-oxazolidine-2,4-dione
  • 5-Methyl-1,3-oxazolidine-2,4-dione
  • 2,5-Oxazolidinedione

Uniqueness

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione is unique due to its benzyl and methyl substituents, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1016-31-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-benzyl-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H11NO3/c1-8-10(13)12(11(14)15-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

XBFXNORSBOKBTO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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